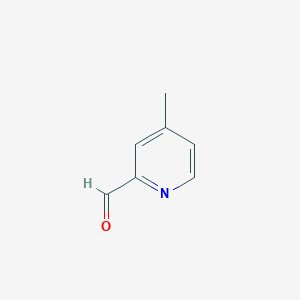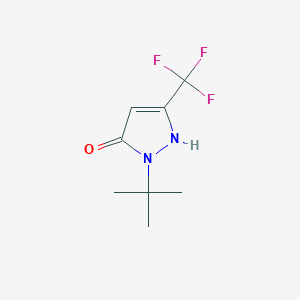![molecular formula C30H31N3O6 B1311814 17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione CAS No. 436866-52-3](/img/no-structure.png)
17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is also known as CHEMBL336179 . It has a complex structure with multiple rings and functional groups .
Molecular Structure Analysis
The SMILES representation of the molecule isO=C1NC(=O)C2=C1c1cn(CCOCCOCCOCCOCCn3cc2c2ccccc32)c2ccccc12 . This representation encodes the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis .
科学的研究の応用
Synthesis and Characterization
The chemical compound has been the focus of various synthesis and characterization efforts. One study involved the treatment of 1,4-diazacyclohexan-2,5-dione with bromine, resulting in the formation of several compounds including 6-oxo-oxazolo[4,5-b]piperazine and others through reactions with carbamides/thiocarbamides. The synthesized structures were confirmed using IR, 1H, and 13C NMR spectral data analyses (Dabholkar & Wadkar, 2009).
Coordination and Extraction Abilities
Research has also explored compounds for their coordination and extraction abilities towards metal cations. For instance, a compound synthesized from phthaloyl dichloride and 1,4,10-trioxa-7,13-diazacyclopentadecane exhibited high extraction abilities for alkali, alkaline earth, and other metal cations, notably lithium and sodium (Kumagai & Akabori, 1989).
Macrocyclic Complexes and Ligands
Studies on macrocyclic dilactams and their complexes with Ba(II) and Mg(II) perchlorates revealed the formation of complexes with metal-ligand ratios of 1:2 and 1:3, respectively, based on spectral data and elemental analyses (Kılıç & Gündüz, 1986). Another work focused on the synthesis and characterization of a dinucleating tetraaza-dioxo-diphenol macrocyclic ligand, which demonstrated the ability to host two copper ions simultaneously, forming a Cu2O2 bridge (Kong et al., 2003).
Structural Investigations
Several studies have detailed the crystal structures of synthesized compounds, elucidating their geometrical configurations and bonding properties. For instance, the structure of a bisanhydro trimer hydrate formed from 2-amino-5-bromobenzaldehyde was investigated, highlighting the tricyclic molecule's ethoxy derivative rather than a hydroxy derivative as previously observed (Jircitano et al., 1994).
Ligational Properties and Complexation
Research into macrocycles with different molecular topologies obtained through the same synthetic procedure provided insights into their ligational properties and complexation behaviors in aqueous solutions, as investigated through potentiometry and NMR spectroscopy (Bazzicalupi et al., 1994).
特性
CAS番号 |
436866-52-3 |
|---|---|
製品名 |
17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione |
分子式 |
C30H31N3O6 |
分子量 |
529.6 g/mol |
IUPAC名 |
17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione |
InChI |
InChI=1S/C30H31N3O6/c34-29-27-23-19-32(25-7-3-1-5-21(23)25)9-11-36-13-15-38-17-18-39-16-14-37-12-10-33-20-24(28(27)30(35)31-29)22-6-2-4-8-26(22)33/h1-8,19-20H,9-18H2,(H,31,34,35) |
InChIキー |
GQZYZXZIMKZCBF-UHFFFAOYSA-N |
SMILES |
C1COCCOCCOCCOCCN2C=C(C3=CC=CC=C32)C4=C(C5=CN1C6=CC=CC=C65)C(=O)NC4=O |
正規SMILES |
C1COCCOCCOCCOCCN2C=C(C3=CC=CC=C32)C4=C(C5=CN1C6=CC=CC=C65)C(=O)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



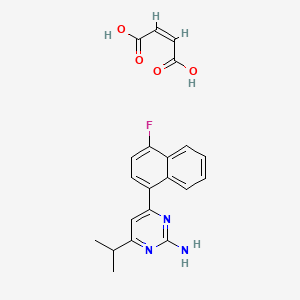
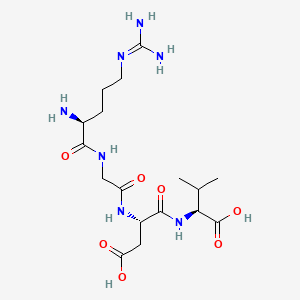
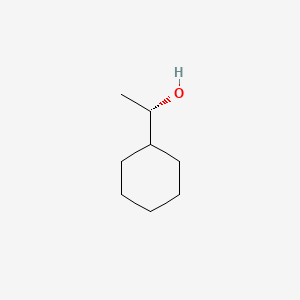
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)
